molecular formula C8H8ClNO B168876 3-chloro-N-methylbenzamide CAS No. 18370-10-0

3-chloro-N-methylbenzamide

Cat. No.: B168876
CAS No.: 18370-10-0
M. Wt: 169.61 g/mol
InChI Key: WJJLGPQRUCWHKZ-UHFFFAOYSA-N
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Description

3-chloro-N-methylbenzamide is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 g/mol . This compound is also known by other names such as Benzamide, 3-chloro-N-methyl-, and (3-chlorophenyl)-N-methylcarboxamide .


Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C8H8ClNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) . The compound has a topological polar surface area of 29.1 Ų and a complexity of 149 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 169.61 g/mol . It has a XLogP3 value of 2.4, indicating its lipophilicity . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count .

Scientific Research Applications

  • Photocatalytic Degradation Enhancement : 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, a related compound, shows enhanced photocatalytic degradation when used with adsorbent supports like zeolite, silica, and activated carbon. This is significant in environmental applications for the degradation of hazardous substances (Torimoto et al., 1996).

  • Conformational Analysis in Arylamide Oligomers : Ortho-chloro-N-methylbenzamide is used in studying the conformational behavior of arylamide oligomers. These studies help in understanding the effects of substituents on the rigidity and flexibility of oligomer backbones, crucial for the rational design of novel foldamers (Galan et al., 2009).

  • Intermediate in Chemical Synthesis : It is used as an intermediate in various chemical syntheses, for instance, in the synthesis of specific ketones from pyridines, indicating its role in the development of new chemical compounds (Gim & Jung, 2019).

  • Thermal Stability Research : Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) provides insights into the safety and handling of this chemical in various applications (Cong & Cheng, 2021).

  • Drug Synthesis : In pharmacology, it's used in the synthesis of drugs like chlorantraniliprole, indicating its role in pharmaceutical manufacturing (Yi-fen et al., 2010).

  • Study of Metabolic Pathways : Research into the formation and metabolism of N-hydroxymethyl compounds using N-methylbenzamides as model substrates has implications for understanding metabolic processes in organisms (Ross et al., 1983).

Properties

IUPAC Name

3-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJLGPQRUCWHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399959
Record name 3-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18370-10-0
Record name 3-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18370-10-0
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Synthesis routes and methods I

Procedure details

A suspension of (E)-3,4-bis(difluoromethoxy)phenyl-2-propenoic acid (0.10 g, 0.42 mmol) in CH2Cl2 (5 mL) was treated with oxalyl chloride (0.14 mL, 1.7 mmol) and catalytic DMF (1 drop). The solution was stirred at rt for 1 h and the solvent was removed under reduced pressure to give the acid chloride as a yellow solid. A solution of the acid chloride (0.42 mmol) in pyridine (2.0 mL) was added to a cooled solution of 2-amino-4-chloro-N-methylbenzamide (0.12 g, 0.63 mmol) in pyridine (2.0 mL) at 0° C. The suspension was stirred at 0° C. for 1 h, warmed to rt and stirred for 16 h and then acidified with 1 M HCl. The precipitate was collected by filtration and recrystallised from EtOH/water providing (E)-2-[[3,4-bis(difluoromethoxy)phenyl)-1-oxo-2-propenyl]amino]-5-chloro-N-methylbenzamide (95 mg, 51%) as a pale brown crystalline solid; mp 191.5-195.5° C.; δH (500 MHz, DMSO-d6) 2.82 (d, J=4.5 Hz, 3H, NHCH3), 6.94 (d, J=15.6 Hz, 1H, CH═CHCO), 7.27 (t, J=73 Hz, 1H, OCHF2), 7.28 (t, J=73 Hz, 1H, OCHF2), 7.26 (dd, J5,6=8.0, J3,5=1.6 Hz, 1H, H5), 7.39 (d, J5′,6′=8.0 Hz, 1H, H5′), 7.59 (d, J=15.6 Hz, 1H, CH═CHCO), 7.69 (dd, J5′,6′=8.5, J2′,6′=2.5 Hz, 1H, H6′), 7.77 (d, J5,6=2.5 Hz, 1H, H6), 7.80 (d, J2′,6′=2.5 Hz, 1H, H2′), 8.67 (d, J3,5=2.5 Hz, 1H, H3), 8.84 (m, 1H, NHCH3), 11.82 (s, 1H, NH); δC (125 MHz, DMSO-d6) 26.3, 116.3 (t, J=259 Hz), 116.5 (t, J=259 Hz), 119.2, 119.9, 119.9, 120.7, 122.6, 123.4, 126.8, 129.6, 132.7, 136.2, 139.7, 140.2, 141.9, 142.8, 163.5, 167.8; HRMS (ESI+) calculated for C19H15ClF4N2O4 [M+Na]+ 469.0549, found 469.0546; νmax 1038, 1113, 1260, 1505, 1578, 1626, 3025, 3382 cm−1.
[Compound]
Name
acid chloride
Quantity
0.42 mmol
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of (E)-3,4-bis(difluoromethoxy)phenyl-2-propenoic acid (0.10 g, 0.42 mmol) in CH2Cl2 (5 mL) was treated with oxalyl chloride (0.14 mL, 1.7 mmol) and catalytic DMF (1 drop). The solution was stirred at rt for 1 h and the solvent was removed under reduced pressure to give the acid chloride as a yellow solid. A solution of the acid chloride (0.42 mmol) in pyridine (2.0 mL) was added to a cooled solution of 2-amino-5-chloro-N-methylbenzamide (0.12 g, 0.63 mmol) in pyridine (2.0 mL) at 0° C. The suspension was stirred at 0° C. for 1 h, warmed to rt and stirred for 16 h and then acidified with 1 M HCl. The precipitate was collected by filtration and recrystallised from EtOH/water providing (E)-2-[[3,4-bis(difluoromethoxy)phenyl)-1-oxo-2-propenyl]amino]-5-chloro-N-methylbenzamide (80 mg, 43%) as a pale brown crystalline solid; mp 185.5-187.5° C.; δH (500 MHz, DMSO-d6) 2.81 (d, J=4.5 Hz, 3H, NHCH3), 6.93 (d, J=15.6 Hz, 1H, CH═CHCO), 7.26 (t, J=73 Hz, 1H, OCHF2), 7.27 (t, J=73 Hz, 1H, OCHF2), 7.37 (d, J5′,6′=8.0 Hz, 1H, H5′), 7.57 (dd, J5′,6′=8.0, J2′,6′=1.6 Hz, 1H, H6′), 7.59 (d, J=15.6 Hz, 1H, CH═CHCO), 7.66 (dd, J3,4=8.5, J4,6=2.0 Hz, 1H, H4), 7.80 (m, 2H, H2′, H6), 8.56 (d, J3,4=8.5 Hz, 1H, H3), 8.85 (m, 1H, NHCH3), 11.54 (s, 1H, NH); δC (125 MHz, DMSO-d6) 26.3, 116.3 (t, J=259 Hz), 116.5 (t, J=259 Hz), 119.9, 120.7, 122.5, 122.6, 123.5, 126.6, 126.7, 127.7, 131.4, 132.8, 137.7, 139.4, 141.9, 142.7, 163.3, 167.3; HRMS (ESI+) calculated for C19H15ClF4N2O4 [M+Na]+ 469.0549, found 469.0549; νmax 1052, 1267, 1508, 1633, 1684, 3303 cm−1.
[Compound]
Name
acid chloride
Quantity
0.42 mmol
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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